molecular formula C18H15ClN2O2 B2447856 N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 862831-46-7

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2447856
CAS No.: 862831-46-7
M. Wt: 326.78
InChI Key: ARIFNHONBAWZKX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-glyoxylamide derivative of interest in pharmaceutical and chemical biology research. Compounds within this structural class have demonstrated significant potential in anticancer applications . Research on closely related N-substituted 2-(1H-indol-3-yl)-2-oxoacetamide analogs has shown that these molecules exhibit potent anti-proliferative activity against a range of human cancer cell lines, including cervical (Hela), breast (MCF7), and liver (HepG2) cancers . The mechanism of action for this compound family is associated with the induction of apoptosis, a programmed cell death pathway crucial for controlling cancer cell growth . Studies on similar molecules indicate that apoptosis is triggered through the activation of key executioner caspases, such as caspase-3 and caspase-8, leading to the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptotic cell death . The structural core of this compound features a 1,2-dimethylindole moiety, which is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active molecules . The N-(3-chlorophenyl) acetamide substituent is a key structural feature that can be optimized for enhanced potency and selectivity in research applications . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-16(14-8-3-4-9-15(14)21(11)2)17(22)18(23)20-13-7-5-6-12(19)10-13/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIFNHONBAWZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₃ClN₂O
  • Molecular Weight : 256.72 g/mol
  • IUPAC Name : this compound

This structure suggests potential interactions with biological targets, particularly due to the presence of the indole moiety, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit specific enzymes that play crucial roles in inflammatory pathways. For instance, studies indicate that related indole derivatives can inhibit phosphodiesterases (PDEs), leading to increased levels of cyclic AMP (cAMP) and reduced inflammatory cytokine production .
  • Antitumor Activity : Indole-based compounds have shown promise in cancer therapy. They often exert cytotoxic effects on tumor cells by interfering with cell cycle regulation and inducing apoptosis . The specific mechanism for this compound requires further investigation but may involve similar pathways.
  • Neuroprotective Effects : Some indole derivatives are known to exhibit neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammation. This could be relevant for neurodegenerative conditions .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityObserved EffectsIC50/EC50 Values
PDE InhibitionReduced TNF levels in lung tissue0.39 µM
Antitumor ActivityCytotoxicity against MDA-MB-231 cellsIC50 = 31 nM
NeuroprotectionReduction in oxidative stress markersNot specified

Case Study 1: Antitumor Efficacy

In a study examining the antitumor effects of indole derivatives, this compound exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The mechanism involved the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of similar compounds. The results indicated that these indole derivatives could effectively inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .

Q & A

Q. What are the common synthetic routes for N-(3-chlorophenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:
  • Fischer indole synthesis to form the indole core using phenylhydrazine and ketones/aldehydes under acidic conditions .
  • Dimethylation at the 1- and 2-positions of the indole ring using methyl iodide (CH₃I) with a base like K₂CO₃ .
  • Oxoacetamide formation via coupling of the chlorophenyl group with the indole moiety under peptide-coupling conditions (e.g., DCC/DMAP).
    Optimization includes adjusting temperature (e.g., 0–60°C), solvent polarity (DMF or DCM), and catalyst loading to improve yields (60–85%) .

Q. Which spectroscopic and chromatographic methods are employed to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity. For example, the indole C3 proton resonates at δ 7.2–7.5 ppm, while the oxoacetamide carbonyl appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS-ESI/TOF) : Validates molecular weight (e.g., observed m/z 326.8 for C₁₈H₁₅ClN₂O₂) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What primary biological activities have been reported for this compound?

  • Methodological Answer :
  • Anticancer : Inhibits cancer cell proliferation (IC₅₀ = 5–20 μM in MCF-7 and HeLa) via tubulin binding or kinase inhibition .
  • Antimicrobial : Shows moderate activity against S. aureus (MIC = 32 μg/mL) through membrane disruption .
  • PPARγ Modulation : Structural analogs (e.g., F12016) act as selective agonists without promoting adipogenesis, suggesting therapeutic potential for metabolic disorders .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity and binding affinity?

  • Methodological Answer :
  • Chlorophenyl vs. Bromophenyl : Bromine substitution at the phenyl ring increases lipophilicity (logP +0.5) and enhances DNA intercalation efficacy (ΔTm = +3°C) but reduces solubility .
  • Methoxyethyl vs. Ethyl Groups : Methoxyethyl improves water solubility (by 30%) and bioavailability (AUC increased 2-fold in rat models) but may reduce receptor-binding specificity .
  • SAR Studies : Comparative assays using analogs with varied substituents (e.g., 3-fluorophenyl or 4-methylindole) guide lead optimization .

Q. How can researchers resolve contradictions in reported biological efficacies across studies?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time (e.g., 48 vs. 72 hours impacts IC₅₀).
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity (e.g., PPARγ knockdown abolishes anticancer activity in HT-29 cells) .
  • Meta-Analysis : Pool data from independent studies (e.g., 10+ datasets on kinase inhibition) to identify outliers and consensus mechanisms .

Q. What role does X-ray crystallography play in studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Co-Crystallization : Co-crystallize the compound with target proteins (e.g., tubulin or PPARγ ligand-binding domain) using PEG 3350 as a precipitant .
  • SHELX Refinement : SHELXL refines crystal structures to 1.8–2.2 Å resolution, revealing hydrogen bonds (e.g., between oxoacetamide carbonyl and Arg288) and hydrophobic interactions .
  • Docking Validation : Compare crystallographic data with AutoDock/Vina predictions to refine computational models .

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